N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide
Description
N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique combination of an indole core, an azetidine ring, and an ethylsulfonyl group, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-24(22,23)20-9-13(10-20)8-18-17(21)14-5-6-16-15(7-14)11(2)12(3)19-16/h5-7,13,19H,4,8-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZHITOVPSQPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)CNC(=O)C2=CC3=C(C=C2)NC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction.
Sulfonylation: The ethylsulfonyl group can be introduced by reacting the azetidine intermediate with ethylsulfonyl chloride in the presence of a base.
Amidation: Finally, the carboxamide group can be introduced through an amidation reaction, where the carboxylic acid derivative of the indole reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the ethylsulfonyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the ethylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole core and sulfonyl group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted azetidine derivatives with various functional groups replacing the ethylsulfonyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studying its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Investigating its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: Potential use in the development of new materials with specific chemical properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with aromatic residues in proteins, while the azetidine and sulfonyl groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-[(1-ethylsulfonylpyrrolidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
The unique combination of the indole core, azetidine ring, and ethylsulfonyl group in N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide may confer distinct chemical and biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
